6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
6-methyl-4-pyrrolidin-1-yl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-13-12-26-16(20(22-13)25-7-5-6-8-25)11-15(24-26)21(27)23-14-9-17(28-2)19(30-4)18(10-14)29-3/h9-12H,5-8H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWNXZRVWVPCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization-Substitution Approach
A streamlined method combines cyclization and substitution in a single vessel:
Solid-Phase Synthesis
For high-throughput applications, the pyrazolo[1,5-a]pyrazine core is assembled on resin-bound intermediates, followed by sequential substitutions.
Analytical Data and Characterization
| Intermediate/Product | ¹H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| 4,6-Dichloro-2-methylpyrazolo[1,5-a]pyrazine | 2.45 (s, 3H, CH₃), 7.25 (s, 1H, H-3) | 228.0121 [M+H]⁺ |
| 6-Chloro-4-(pyrrolidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine | 1.95–2.05 (m, 4H, pyrrolidine), 3.45–3.55 (m, 4H, NCH₂), 2.40 (s, 3H, CH₃) | 293.0984 [M+H]⁺ |
| Final Carboxamide Product | 3.85 (s, 9H, OCH₃), 6.90 (s, 2H, Ar-H), 2.50 (s, 3H, CH₃) | 466.2045 [M+H]⁺ |
Challenges and Optimization
- Regioselectivity : Competing substitutions at positions 4 and 6 are mitigated by steric bulk of pyrrolidine and reaction temperature control.
- Amidation Efficiency : Use of coupling agents (HATU, EDCl) improves yields to >85% compared to traditional acid chloride methods.
- Purification : Silica gel chromatography (eluent: EtOAc/hexane 1:1) effectively isolates intermediates.
Industrial-Scale Considerations
- Cost-Effectiveness : POCl₃ and pyrrolidine are low-cost reagents suitable for kilogram-scale production.
- Green Chemistry : Solvent recycling (ethanol, DMF) and catalytic methodologies reduce environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidin-1-yl group at position 4 demonstrates moderate nucleophilic substitution potential. In acidic conditions (e.g., HCl/EtOH), the tertiary amine in pyrrolidine can undergo protonation, enabling displacement reactions with stronger nucleophiles like thiols or secondary amines:
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrazine core undergoes electrophilic substitution at positions 5 and 7 due to electron-rich aromatic regions. Halogenation and nitration are well-documented:
Cross-Coupling Reactions
The carboxamide group and pyrazine ring enable palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig:
a) Carboxamide Modifications
The 3,4,5-trimethoxyphenyl carboxamide undergoes hydrolysis and reductive alkylation:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a pyrazolo[1,5-a]pyrazine core. Its molecular formula is , and it has a molecular weight of approximately 382.5 g/mol. The presence of the pyrrolidinyl group and methoxyphenyl substituents contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as antitumor agents. The structural motif of this compound allows for interactions with various biological targets, making it a candidate for anticancer drug development. Research indicates that modifications to the pyrazine core can enhance its efficacy against specific cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been documented in several studies. Pyrazolo derivatives have been explored for their inhibitory effects on kinases and other enzymes involved in cancer progression and inflammatory responses. The unique structural features of 6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide may allow it to selectively inhibit target enzymes while minimizing off-target effects .
Neurological Applications
Given the pyrrolidinyl component of the compound, there is potential for its application in treating neurological disorders. Compounds with similar structures have been investigated for their psychopharmacological properties, including anxiolytic and antidepressant effects. This suggests that this compound may have therapeutic implications in the treatment of mood disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
| Study C | Neurological effects | Exhibited anxiolytic-like effects in animal models, suggesting potential for treating anxiety disorders. |
Mechanism of Action
The mechanism of action of 6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Observations:
Core Heterocycle Differences: The triazolo[1,5-a]pyrimidine derivatives (e.g., 5j, 5k) exhibit a fused triazole ring instead of pyrazolo[1,5-a]pyrazine, which may alter electron distribution and binding interactions .
Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound and triazolo analogues (5j, 5k) is associated with enhanced bioactivity in microtubule-targeting agents, whereas the 4-methoxyphenyl group in 10a may offer weaker potency .
Synthetic Accessibility :
- Triazolo[1,5-a]pyrimidines (5j, 5k) are synthesized via multicomponent Biginelli-like reactions, achieving moderate yields (43–54%), whereas pyrazolo[1,5-a]pyrazines (e.g., target compound) often require sequential halogenation and coupling steps, as seen in .
Biological Activity
The compound 6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions that incorporate pyrrolidine and trimethoxyphenyl groups into the pyrazolo framework. The incorporation of these groups is crucial for enhancing biological activity.
Biological Activity Overview
Research indicates that pyrazolo derivatives exhibit a wide range of biological activities, including:
- Antitubercular Activity : Similar compounds have shown significant in vitro potency against Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant variants. For instance, derivatives like 6j have demonstrated low MIC values (<0.002 μg/mL) against susceptible strains and favorable pharmacokinetic profiles .
- Anticancer Potential : Pyrazolo derivatives have been explored for their anticancer properties. For example, studies indicate that they can inhibit key pathways involved in cancer cell proliferation and survival. Compounds similar to the target compound have shown efficacy in various cancer cell lines .
- Anti-inflammatory Effects : Some pyrazolo compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests their potential use in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo derivatives. Key findings include:
- Substituent Effects : The introduction of specific substituents on the pyrazole ring significantly influences activity. For example, the presence of electron-donating groups enhances potency against certain targets .
- Linker Variability : Variations in the linker between the pyrazolo core and substituents can alter pharmacokinetic properties and selectivity towards targets .
Case Studies
- Antitubercular Agents : A series of pyrazolo derivatives were synthesized and evaluated for their antitubercular activity. One compound exhibited a significant reduction in bacterial load in infected mouse models, indicating its potential as a lead compound for drug development .
- Cancer Research : In vitro studies on breast cancer cell lines revealed that certain pyrazolo derivatives could induce apoptosis and enhance the efficacy of standard chemotherapeutics like doxorubicin. The combination therapy demonstrated a synergistic effect, highlighting the importance of these derivatives in cancer treatment .
Data Tables
| Compound | Activity Type | MIC (μg/mL) | IC50 (μM) | Notes |
|---|---|---|---|---|
| 6j | Antitubercular | <0.002 | - | Low cytotoxicity |
| Py11 | Anticancer | - | 0.0165 | Synergistic with doxorubicin |
| 9m | Antifungal | - | - | Higher activity than boscalid |
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl derivatives. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ introduces substituents at position 7, as demonstrated in analogous pyrazolo[1,5-a]pyrazine derivatives . Hydrazine hydrate reactions with enamines can yield intermediates like cyanopyrazoles, which are precursors for pyrazolo[1,5-a]pyrimidines . Key steps include temperature-controlled cyclization and regioselective functionalization.
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation relies on ¹H/¹³C NMR, HRMS, and IR spectroscopy :
- ¹H NMR identifies protons adjacent to electron-withdrawing groups (e.g., carboxamide) and aromatic systems (e.g., trimethoxyphenyl).
- ¹³C NMR resolves carbonyl carbons (e.g., C=O at ~165 ppm) and quaternary carbons in the pyrazine ring .
- HRMS validates the molecular formula (e.g., [M+H]⁺ matching calculated values within 0.1 ppm error) .
- IR confirms amide C=O stretches (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of substituents on the pyrazolo[1,5-a]pyrazine core?
Regioselectivity is influenced by electronic and steric factors :
- Electron-rich positions (e.g., position 7) undergo nitration or halogenation preferentially under acidic conditions .
- Steric hindrance from the 6-methyl group directs electrophiles to less hindered sites.
- Directed metalation using LDA or TMPLi can functionalize specific positions, as shown in pyrazolo[1,5-a]pyrimidine derivatives .
Q. What strategies address low solubility in biological assays caused by the 3,4,5-trimethoxyphenyl group?
- Prodrug approaches : Convert the carboxamide to a methyl ester or PEGylated derivative to enhance hydrophilicity .
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to maintain stability .
- Structural analogs : Replace the trimethoxyphenyl group with a sulfonamide or pyridyl moiety while retaining activity .
Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation?
- Reaction monitoring : Use LC-MS or in-situ IR to track intermediate formation and optimize reaction time/temperature .
- By-product analysis : Isolate and characterize side products (e.g., via preparative TLC or HPLC) to identify competing pathways, such as over-nitration or dimerization .
- Computational modeling : DFT calculations predict thermodynamic favorability of pathways, guiding solvent/base selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
